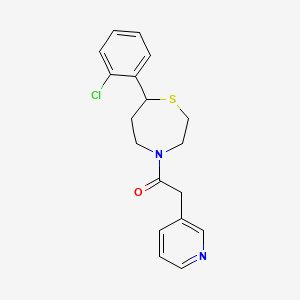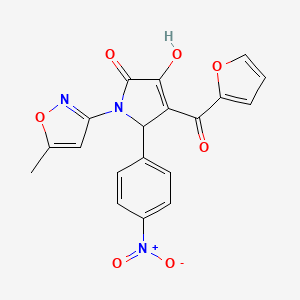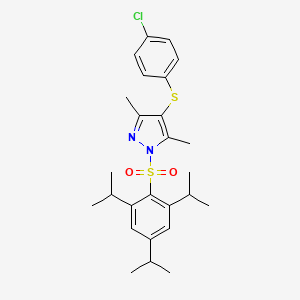
2-methoxyethyl 5-((2-fluorobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methoxyethyl 5-((2-fluorobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of indole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science.
Scientific Research Applications
Chemical Synthesis and Derivatives
- This compound has been utilized in the synthesis of novel indole-benzimidazole derivatives, which are achieved by condensing indole carboxylic acids with substituted o-phenylenediamines (Wang et al., 2016).
- It is involved in the thermolysis reactions, contributing to the formation of complex compounds like methyl 1a-ethenyloctahydro-6a-methoxy-2,2-dimethyl-3,6-dioxacyclobut[cd]indene-1-carboxylate (Kassam & Warkentin, 1994).
Antiviral Applications
- Some derivatives, such as substituted ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates, have been studied for their antiviral activity, though most showed no significant activity against viruses like influenza and hepatitis C (Ivashchenko et al., 2014).
Anticancer Research
- Derivatives like 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester have shown significant antimitotic activity, indicating potential in cancer treatment (Kryshchyshyn-Dylevych et al., 2020).
Pharmacological Evaluation
- Its derivatives, such as 1-(4-fluorobenzoyl)-3-acetyl indole, have been synthesized and evaluated for their potential in modulating serotonin and dopamine receptors (Srinivas et al., 1998).
Novel Compounds and Synthesis
- It's also used in synthesizing various novel compounds, such as carbamate derivatives of indole, which are achieved through processes like oximation and reduction (Velikorodov et al., 2010).
Biochemical Research
- This compound is instrumental in producing novel indole esters in biochemical studies, like in the case of Rhodobacter sphaeroides OU5, which produced an indole derivative from 2-aminobenzoate (Sunayana et al., 2005).
Properties
IUPAC Name |
2-methoxyethyl 5-(2-fluorobenzoyl)oxy-1,2-dimethylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO5/c1-13-19(21(25)27-11-10-26-3)16-12-14(8-9-18(16)23(13)2)28-20(24)15-6-4-5-7-17(15)22/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQBNUYNBCQFOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)C3=CC=CC=C3F)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid](/img/structure/B2445624.png)


![3-(3,5-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2445629.png)

![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2445631.png)
![[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl](3-methoxyphenyl)methanone](/img/structure/B2445635.png)
![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2445638.png)





